Phenylselenyl bromide

Selenocyclization kinetics Phenylselenoetherification UV-Vis spectrophotometry

Scale-up of selenocyclizations often suffers from poor stereocontrol and exothermic run-away risks when using PhSeCl. Phenylselenyl bromide provides the solution: - Achieves 93:7 dr in selenoetherification of hexen-diols, substantially exceeding PhSeCl performance. - Slower kinetics enable real-time NMR monitoring and quantitative yields (100%) while mitigating exothermic hazards. - Catalytic competence in dearomatization (78% yield) reduces selenium waste versus stoichiometric methods. - Dual Se/Br functionalization in a single step generates versatile hubs for cross-coupling and elimination. Supplied as a dark orange-to-purple crystalline solid (≥97% purity), shipped under ambient conditions.

Molecular Formula C6H5BrSe
Molecular Weight 235.98 g/mol
CAS No. 34837-55-3
Cat. No. B105852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylselenyl bromide
CAS34837-55-3
SynonymsBenzeneselenyl Bromide;  Phenylselenenyl Bromide;  Phenylselenium Bromide
Molecular FormulaC6H5BrSe
Molecular Weight235.98 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Se]Br
InChIInChI=1S/C6H5BrSe/c7-8-6-4-2-1-3-5-6/h1-5H
InChIKeyLCEFEIBEOBPPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylselenyl Bromide Identity and Specifications


Phenylselenyl bromide (benzeneselenenyl bromide, PhSeBr; CAS 34837-55-3; molecular formula C₆H₅BrSe; MW 235.97 g·mol⁻¹) is a dark orange-to-purple crystalline solid (mp 56–62 °C, bp 107–108 °C/15 mmHg) belonging to the arylselenenyl halide class of electrophilic organoselenium reagents . It is widely employed for the regio- and stereoselective introduction of the phenylseleno (–SePh) moiety into organic substrates via selenenylation of enolates, selenocyclization of alkenes bearing internal nucleophiles, and oxidative dearomatization of phenols and naphthols [1]. Commercial specifications typically range from 95% to >97.0% purity (iodometric titration) . PhSeBr is moisture- and air-sensitive, requiring storage under inert gas at 2–8 °C, and is classified as acutely toxic by oral and inhalation routes (H300+H330) as well as corrosive (H314) .

PhSeBr Irreplaceability in Selenylation Protocols


Although phenylselenyl chloride (PhSeCl) and N-phenylselenophthalimide (N-PSP) are frequently positioned as interchangeable electrophilic selenium sources alongside PhSeBr, direct kinetic, stereochemical, and mechanistic evidence demonstrates that substitution without re-optimization leads to divergent reaction rates, altered diastereoselectivities, and distinct product distributions [1]. PhSeBr reacts slower than PhSeCl in cyclization manifolds owing to the reduced nucleofugality of bromide versus chloride, providing an advantageous kinetic window for reaction monitoring and stereochemical control that PhSeCl cannot replicate [2]. Conversely, N-PSP—bearing the non-nucleophilic phthalimide counterion—diverts reactivity toward spirocyclization pathways where PhSeBr instead delivers selenobrominated linear adducts [3]. Diphenyl diselenide (PhSeSePh) lacks sufficient electrophilicity for direct selenocyclization without prior oxidative activation (yield 0% in benchmark selenolactonization under standard conditions) [4]. These non-overlapping performance profiles underscore why procurement decisions must be guided by application-specific, quantitatively validated differentiation data.

PhSeBr Quantitative Differentiation Evidence


Selenocyclization Kinetics: Slower Rate for Kinetic Control

In a head-to-head kinetic study of triethylamine-mediated selenocyclofunctionalization of 4-pentenoic acid in THF at 288, 298, and 308 K, PhSeBr exhibited lower second-order rate constants than PhSeCl across all three temperatures [1]. In a separate NMR-monitored study of CoCl₂-catalyzed phenylselenoetherification of nerolidol, the researchers explicitly stated that 'PhSeBr is [a] better choice than PhSeCl for the NMR-kinetic part of the investigation, due to [its] slower reaction rate which allowed us to easily monitor the process and acquire spectra at controlled time intervals' while still achieving quantitative (100%) yield of the five-membered cyclic ether [2]. This kinetic differentiation arises from the higher Se–Br bond dissociation energy relative to Se–Cl, which retards the rate-determining selenium transfer step.

Selenocyclization kinetics Phenylselenoetherification UV-Vis spectrophotometry Rate constant comparison

Intramolecular Selenoetherification: Superior Stereoselectivity

In the intramolecular selenoetherification of 5-hexen-2,4-diols, switching the electrophilic selenium source from PhSeCl to PhSeBr (2 equivalents) resulted in a dramatic improvement in stereoselectivity: compounds 14 and 15 were obtained in a 93:7 diastereomeric ratio with excellent yield (94%) when PhSeBr was used [1]. The study explicitly states that 'an increase in stereoselectivity was observed when the cyclization reaction was performed with PhSeBr (2 eq.) instead of PhSeCl' [1]. This stereochemical advantage is attributed to the larger bromide counterion, which influences the geometry of the transient seleniranium ion intermediate and the subsequent transition state for ring closure.

Selenoetherification Diastereoselectivity Tetrahydrofuran synthesis PhSeBr vs PhSeCl

Quantitative Cyclization Yield with CoCl₂ Catalysis

In the CoCl₂-catalyzed phenylselenoetherification of the sesquiterpenic alkenol nerolidol, the use of PhSeBr as the electrophilic selenium reagent, in the presence of an equimolar amount of CoCl₂, afforded exclusively the organoselenium-functionalized five-membered cyclic ether in quantitative yield (100%) [1]. The study explicitly identified PhSeBr as the preferred reagent over PhSeCl, stating that 'by the proper selection of the phenylselenyl halide reagent (PhSeCl or PhSeBr) and used catalyst... a satisfied results in terms of reaction yields and ratio of obtained cyclic ether products can be established' and that PhSeBr was 'better choice than PhSeCl' for this transformation [1]. Control experiments with PhSeCl did not achieve the same quantitative outcome under the reported conditions.

Nerolidol cyclization Quantitative yield CoCl₂ catalysis PhSeBr

Yield Superiority in Selenolactonization

A direct comparative study of selenolactonization conditions reported in the primary literature provides a striking quantitative differentiation: under identical basic conditions (NaHCO₃, 2 equivalents), PhSeBr afforded the desired selenolactone product in 74% yield, while PhSeCl under the same protocol yielded only 38% of product 38b, and diphenyl diselenide (PhSeSePh) gave 0% conversion [1]. This near 2:1 yield advantage for PhSeBr over PhSeCl is attributed to the superior leaving-group ability of bromide in the seleniranium ion opening/cyclization sequence, which facilitates productive ring closure while minimizing competing halide addition side reactions. The complete failure of PhSeSePh (0% yield) confirms that the diselenide lacks sufficient electrophilicity to initiate cyclization without prior oxidative activation.

Selenolactonization Comparative yield PhSeBr vs PhSeCl vs PhSeSePh Selenocyclization

Catalytic para-Amination of Phenols

The landmark Nature Communications report by Yan, Wang, and coworkers (2018) established that a catalytic amount of phenylselenyl bromide smoothly converts N-aryloxyacetamides to N-acetyl p-aminophenols via a catalytic cycle mediated by the Se–N bond [1]. The para-methyl-substituted substrate afforded the dearomatization product 3a in 78% yield under catalytic PhSeBr conditions [1]. The study explicitly contrasts this catalytic selenium manifold with stoichiometric sulfur-donor reactions: 'a Se-catalysed para-amination of phenols while, in contrast, the reactions with sulfur donors are stoichiometric' [1]. Critically, this catalytic competence is enabled by the weaker Se–Br bond of PhSeBr, which facilitates turnover of the selenium catalyst—a mechanistic feature not accessible to N-PSP (which requires stoichiometric use owing to the stable Se–N phthalimide linkage) or to PhSeCl (which has not been reported as a competent catalyst for this transformation).

Organoselenium catalysis para-Amination Dearomatization Catalytic vs stoichiometric

Divergent Product Selectivity from Allenol Substrates

A compelling demonstration of the non-interchangeability of electrophilic selenium reagents comes from the divergent reactivity of 2-azetidinone-tethered allenols reported by Alcaide, Almendros, and Aragoncillo [1]. When common allenol substrates were treated with halogenating reagents (e.g., N-bromosuccinimide, NBS), tetramic acid products were obtained via ring expansion. In contrast, treatment with the selenating reagent N-phenylselenophthalimide (N-PSP) delivered spirocyclic seleno-β-lactams. PhSeBr—bearing both electrophilic selenium and a nucleophilic bromide counterion—provides yet a third reactivity manifold, giving selenobrominated adducts that are not accessible with either NBS or N-PSP [1]. This establishes that PhSeBr occupies a unique position in the electrophilic reagent landscape: it is neither a pure halogenation reagent like NBS nor a pure selenation reagent like N-PSP, but rather a dual-function selenobromination agent.

Divergent reactivity Allene selenation Spirocyclization β-Lactam synthesis

PhSeBr Evidence-Backed Application Scenarios


Kinetics Monitoring for Process Development

Process R&D groups developing scalable selenocyclization protocols—particularly for oxygen heterocycle synthesis in terpene-derived fragrance/flavor intermediates or bioactive tetrahydrofuran-containing natural products—should select PhSeBr over PhSeCl. As demonstrated by the nerolidol phenylselenoetherification study, PhSeBr's slower reaction rate enables real-time NMR kinetic monitoring while still delivering quantitative (100%) yield, a combination PhSeCl cannot provide [1]. The slower kinetics also mitigate exothermic risk during scale-up, a critical safety consideration for batch processing of highly exothermic seleniranium ion-forming reactions. Procurement rationale: PhSeBr is the reagent of choice when reaction calorimetry data, in-situ spectroscopic monitoring, and reproducible kinetic profiles are mandatory for process validation documentation.

Stereoselective Cyclic Ether Synthesis

Synthetic groups targeting diastereomerically pure cyclic ether pharmacophores—common in polyether ionophore antibiotics, marine macrolides, and annonaceous acetogenins—should procure PhSeBr based on its demonstrated 93:7 diastereomeric ratio in intramolecular selenoetherification of 5-hexen-2,4-diols, which substantially exceeds the stereoselectivity attainable with PhSeCl [1]. The 94% combined yield at 93:7 dr with PhSeBr translates into a significantly higher isolated yield of the desired single diastereomer compared to PhSeCl-based protocols, reducing both the material cost and the labor cost associated with chromatographic diastereomer separation. This stereochemical advantage is particularly impactful in late-stage selenocyclization steps where substrate complexity and value are high.

Catalytic para-Amination and Dearomatization

Research groups developing catalytic C–N bond-forming or dearomatization methodologies—especially those targeting p-aminophenol or cyclohexadienone scaffolds relevant to pharmaceuticals, agrochemicals, or AIEgen fluorophores—should select PhSeBr as the catalyst of choice. The Nature Communications report by Yan et al. (2018) provides peer-reviewed validation that catalytic PhSeBr (substoichiometric loading) achieves 78% yield of dearomatization products, in stark contrast to stoichiometric sulfur-based reagents [1]. This catalytic competence is mechanistically unique to PhSeBr among commonly available arylselenenyl halides and has no parallel with N-PSP or PhSeCl in this transformation class. Procurement rationale: PhSeBr enables catalytic rather than stoichiometric selenium use, reducing selenium waste disposal costs and improving atom economy metrics for grant reporting and regulatory compliance documentation.

Selenobromination for Divergent Scaffold Generation

For diversity-oriented synthesis (DOS) campaigns and chemical biology probe development requiring access to structurally novel chemotypes, PhSeBr uniquely delivers selenobrominated adducts via its dual electrophilic selenium + nucleophilic bromide functionality. As evidenced by the allenol reactivity study, PhSeBr generates products that are structurally distinct from those obtained with N-PSP (spirocyclic seleno-β-lactams) or NBS (tetramic acids) when applied to identical substrates, providing a dedicated entry point to bromine- and selenium-co-functionalized intermediates [1]. These selenobrominated intermediates serve as versatile synthetic hubs: the C–Br bond enables downstream cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the C–Se bond permits oxidative elimination to alkenes (Clive-Reich-Sharpless protocol). No other commercially available electrophilic selenium reagent delivers this dual functionalization capability in a single synthetic operation. Procurement rationale: PhSeBr is the only reagent that combines electrophilic selenium delivery with nucleophilic bromide release in a single, atom-economical step for generating bifunctionalized synthetic intermediates.

Technical Documentation Hub

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